molecular formula C13H21N3O4S B4366205 ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate

ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate

Cat. No. B4366205
M. Wt: 315.39 g/mol
InChI Key: WSOFUYSDMXGZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonyl-containing heterocyclic compounds, which have been widely studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate are complex and varied. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion. Additionally, it has been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the biological effects of these enzymes and their potential as therapeutic targets. However, its complex mechanism of action and potential off-target effects may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate. One area of interest is its potential as a neuroprotective agent. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Additionally, its antimicrobial and antitumor properties warrant further investigation for potential therapeutic use. Finally, the development of more efficient synthesis methods and analogs of ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate may lead to the discovery of even more potent and selective enzyme inhibitors.

Scientific Research Applications

Ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, it has been investigated for its potential as a neuroprotective agent, as well as for its antitumor and antimicrobial properties.

properties

IUPAC Name

ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-6-5-7-16(8-11)21(18,19)12-9-15(3)14-10(12)2/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOFUYSDMXGZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
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ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
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ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 4
ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 5
ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 6
ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate

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